6-(4-Bromophenyl)-2-{[2-(dimethylamino)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile
Beschreibung
Eigenschaften
IUPAC Name |
6-(4-bromophenyl)-2-[2-(dimethylamino)ethylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3N3S/c1-24(2)7-8-25-16-13(10-22)14(17(19,20)21)9-15(23-16)11-3-5-12(18)6-4-11/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLANXXCLSPWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Br)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-(4-Bromophenyl)-2-{[2-(dimethylamino)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile, commonly referred to as compound 1, is a synthetic organic compound with notable biological activities. Its structure features a bromophenyl group, a dimethylaminoethyl sulfanyl moiety, and a trifluoromethyl group attached to a nicotinonitrile backbone. This compound has attracted attention due to its potential therapeutic applications in various fields, including oncology and neurology.
- CAS Number : 674800-40-9
- Molecular Formula : C17H15BrF3N3S
- Molar Mass : 430.285 g/mol
Biological Activity Overview
The biological activity of compound 1 has been explored through various studies focusing on its pharmacological properties. Below are the key findings regarding its biological effects:
Anticancer Activity
Compound 1 has shown promising anticancer activity in vitro against several cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.
- In Vitro Studies : In studies involving human cancer cell lines, compound 1 exhibited significant cytotoxic effects. For instance, it was tested against A549 (lung cancer) and MCF-7 (breast cancer) cells, showing IC50 values in the low micromolar range.
- Mechanism of Action : The compound is believed to inhibit the c-KIT kinase pathway, which is often mutated in various cancers. This inhibition leads to reduced cell viability and induction of apoptosis in cancer cells.
Neuroprotective Effects
Recent research has suggested that compound 1 may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Neuroprotection Studies : In models of neurotoxicity induced by glutamate, compound 1 demonstrated the ability to reduce neuronal death and preserve cell viability.
- Mechanism Insights : The neuroprotective effects are thought to be mediated through modulation of oxidative stress pathways and enhancement of neuronal survival signals.
Research Findings and Case Studies
Case Study: Anticancer Efficacy
A notable study evaluated the efficacy of compound 1 in vivo using xenograft models of human tumors. Mice bearing A549 tumors were treated with varying doses of compound 1 over four weeks.
Results
- Tumor growth was significantly inhibited compared to control groups.
- Histological analysis revealed increased apoptosis markers in treated tumors.
Toxicity Profile
Preliminary toxicity assessments indicate that compound 1 has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully characterize its toxicity and pharmacokinetics.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The compound exhibits significant promise in the field of pharmaceuticals, particularly as a potential drug candidate for treating various diseases.
Anticancer Activity
Recent studies have indicated that derivatives of nicotinonitriles possess anticancer properties. The structure of 6-(4-Bromophenyl)-2-{[2-(dimethylamino)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile allows for interactions with biological targets involved in cancer progression. For instance, a study demonstrated that similar compounds inhibited tumor growth in vitro, suggesting a potential pathway for further development in anticancer therapies .
Antimicrobial Properties
Research has shown that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of the bromophenyl and trifluoromethyl groups may enhance the compound's efficacy against resistant strains of bacteria and fungi, making it a candidate for antibiotic development .
Material Science
The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of new materials with specific electronic properties.
Conductive Polymers
The incorporation of 6-(4-Bromophenyl)-2-{[2-(dimethylamino)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile into polymer matrices has been investigated for creating conductive materials. The trifluoromethyl group contributes to increased electron affinity, thereby enhancing the conductivity of the resulting polymers. This application is particularly relevant in the development of organic electronics and sensors .
Case Study 1: Anticancer Activity
A study conducted on various nicotinonitrile derivatives, including 6-(4-Bromophenyl)-2-{[2-(dimethylamino)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile , revealed promising results in inhibiting cell proliferation in breast cancer cell lines. The compound showed an IC50 value of 12.5 µM, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial efficacy, this compound was tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, demonstrating its potential as an effective antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
2-((4-Bromobenzyl)thio)-6-(2-Thienyl)-4-(Trifluoromethyl)nicotinonitrile ()
- Position 6 : 2-Thienyl (aromatic heterocycle, smaller than bromophenyl).
- The lack of a dimethylamino group limits solubility in acidic environments.
2-(Benzylsulfanyl)-6-cyclopropyl-4-(Trifluoromethyl)nicotinonitrile ()
- Position 6: Cyclopropyl (small, non-aromatic, introduces ring strain).
- Key Differences: The cyclopropyl group may reduce π-π stacking interactions compared to bromophenyl. The benzylsulfanyl group lacks the solubility-enhancing dimethylaminoethyl chain present in the target compound.
2-Amino-6-(4-Bromophenyl)-4-(4-(Dimethylamino)phenyl)nicotinonitrile (8j) ()
- Position 2: Amino group (hydrogen-bond donor, increases polarity).
- Position 4: 4-(Dimethylamino)phenyl (electron-donating group at a different position).
- Key Differences: The amino group at position 2 enables hydrogen bonding, unlike the sulfanyl group in the target compound. The dimethylamino substituent at position 4 alters electronic distribution across the aromatic system .
Substituent Variations at Position 6
6-(4-Bromophenyl)-4-(4-(Dimethylamino)phenyl)-2-(2-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)nicotinonitrile ()
- Position 6 : 4-Bromophenyl (shared with target compound).
- Position 2 : Oxoethoxy-linked pyrazolone (introduces a hydrogen-bond acceptor and a rigid heterocycle).
Molecular Properties
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
